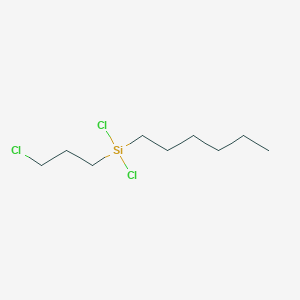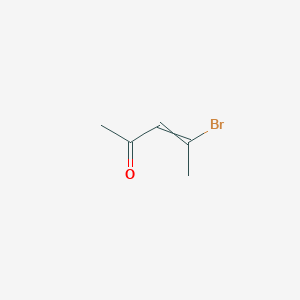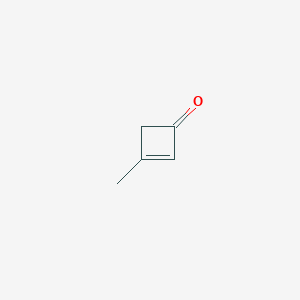
Diethyl 2-(triethoxysilyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(triethoxysilyl)ethyl phosphate is an organophosphorus compound with the molecular formula C12H29O6PSi. It is a liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry. The compound is also referred to as diethylphosphonatoethyltriethoxysilane and is used as a chemical intermediate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(triethoxysilyl)ethyl phosphate can be synthesized through the reaction of diethyl chlorophosphate with triethoxysilane in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in scaling up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(triethoxysilyl)ethyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are influenced by the presence of different reagents and conditions .
Common Reagents and Conditions
Hydrolysis: The compound hydrolyzes in the presence of water, leading to the formation of silanol and phosphoric acid derivatives.
Oxidation: Oxidizing agents can convert the compound into its corresponding oxidized forms.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions include silanol, phosphoric acid derivatives, and various substituted compounds. These products have significant applications in different fields .
Aplicaciones Científicas De Investigación
Diethyl 2-(triethoxysilyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent and a chemical intermediate in the synthesis of various compounds.
Biology: The compound is used in the modification of biomaterials and the immobilization of enzymes.
Industry: The compound is used in the production of corrosion-resistant coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of diethyl 2-(triethoxysilyl)ethyl phosphate involves its ability to form strong bonds with various substrates. The compound’s triethoxysilyl group reacts with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective coupling agent and enhances its performance in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [2-(triethoxysilyl)ethane]phosphonate
- Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester
Uniqueness
Diethyl 2-(triethoxysilyl)ethyl phosphate is unique due to its combination of phosphonate and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile in various applications. Its ability to form strong bonds with different substrates sets it apart from other similar compounds .
Propiedades
Número CAS |
82887-05-6 |
|---|---|
Fórmula molecular |
C12H29O7PSi |
Peso molecular |
344.41 g/mol |
Nombre IUPAC |
diethyl 2-triethoxysilylethyl phosphate |
InChI |
InChI=1S/C12H29O7PSi/c1-6-14-20(13,15-7-2)16-11-12-21(17-8-3,18-9-4)19-10-5/h6-12H2,1-5H3 |
Clave InChI |
ULXDQWFTDNJVTP-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCOP(=O)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



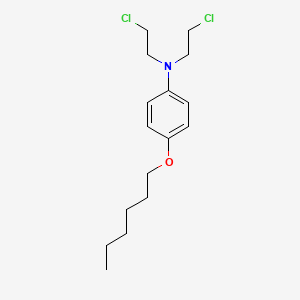
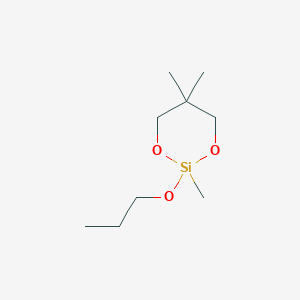

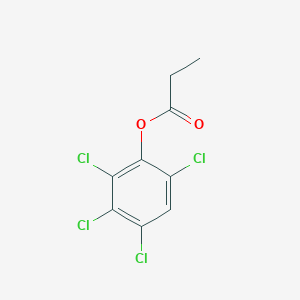

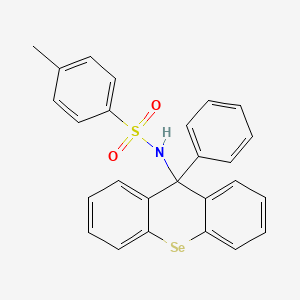
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
